molecular formula C5H2BrLiN2O3 B2661031 Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate CAS No. 2460757-19-9

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate

Cat. No.: B2661031
CAS No.: 2460757-19-9
M. Wt: 224.93
InChI Key: ZHBFQXKIFRJSLV-UHFFFAOYSA-M
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Description

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate is a lithium salt derived from 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid. The compound features a pyrazine ring substituted with bromine at the 5-position, a ketone group at the 2-position, and a carboxylate group at the 3-position.

Properties

IUPAC Name

lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3.Li/c6-2-1-7-4(9)3(8-2)5(10)11;/h1H,(H,7,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBFQXKIFRJSLV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(N=C(C(=O)N1)C(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrLiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of 5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve more complex procedures to ensure high purity and yield, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling partners like arylboronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a scaffold for drug development.

Anti-inflammatory Properties

Recent studies have highlighted the compound's role in modulating the UDPG/P2Y14R signaling pathway, which is crucial for innate immune responses. A series of pyrazole analogues derived from this compound have shown promising anti-inflammatory effects, with one optimized derivative demonstrating low cytotoxicity and significant efficacy in reducing inflammatory markers such as IL-6 and TNF-α in vitro and in vivo models .

Anticancer Activity

The structural features of this compound enable it to act as a lead compound for the development of anticancer agents. Its derivatives have been evaluated for their ability to inhibit specific cancer cell lines, showcasing potential as therapeutic agents against neuroblastoma and other malignancies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various pyrazole derivatives.

Synthesis of Pyrazole Derivatives

The compound has been utilized in synthetic pathways to generate a range of pyrazole derivatives through reactions involving alkylation and cyclocondensation. These derivatives are notable for their diverse biological activities, including antimicrobial and antifungal properties .

Table 1: Summary of Synthetic Pathways Involving this compound

Reaction Type Conditions Yield (%) References
AlkylationCu-mediated reactions70–90
CyclocondensationOne-pot reaction with hydrazines82
FluorinationUsing XeF2 and BF3·Et2O68

Development of P2Y14R Antagonists

In a recent study, this compound was part of a scaffold-hopping strategy aimed at developing P2Y14R antagonists. The study successfully synthesized several analogues that exhibited improved physicochemical properties and potent anti-inflammatory activities, indicating the compound's versatility in medicinal chemistry applications .

Anticancer Research

Another significant application was demonstrated through the synthesis of derivatives that showed selective cytotoxicity against neuroblastoma cells. The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance anticancer activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • The lithium ion in the target compound likely coordinates with the carboxylate oxygen, forming a tetrahedral or octahedral complex. This contrasts with neutral carboxamides (e.g., 5-bromo-2-oxo-1H-pyrazine-3-carboxamide), where intermolecular hydrogen bonds dominate .
  • Graph set analysis (as per Etter’s formalism) could reveal distinct motifs (e.g., R₂²(8) rings) due to the carboxylate’s ability to act as both donor and acceptor .
Solubility and Ionic Characteristics
  • The ionic nature of the lithium salt improves aqueous solubility relative to ester or amide analogs (e.g., methyl esters in ). However, bromine’s hydrophobicity may offset this, requiring solvent optimization for industrial use .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Solubility (Polar Solvents) Notable Applications
Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate C₅H₂BrLiN₂O₃ Carboxylate, Br, ketone High (ionic) Materials science, batteries
5-Bromo-2-oxo-1H-pyrazine-3-carboxamide C₅H₄BrN₃O₂ Carboxamide, Br, ketone Moderate Pharmaceutical intermediates
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇BrN₂O₂ Ester, Br, pyrrolopyridine Low Medicinal chemistry
Lithium Carbonate Li₂CO₃ Inorganic carbonate High Batteries, ceramics

Biological Activity

Lithium;5-bromo-2-oxo-1H-pyrazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This section explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of Phosphoinositide 3-Kinases (PI3K)

Phosphoinositide 3-kinases are a family of lipid kinases that play crucial roles in various cellular processes, including cell proliferation, survival, and metabolism. They are classified into three main classes:

  • Class I : Divided into Class IA and Class IB, these are heterodimeric lipid kinases that generate second messengers critical for signaling pathways.
  • Class II : Involved in membrane trafficking and other cellular functions.
  • Class III : Specifically targets phosphatidylinositol .

This compound acts primarily by inhibiting the activity of PI3K. This inhibition can lead to various biological effects, including:

  • Reduction in cell proliferation : By modulating signaling pathways associated with cell growth.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Therapeutic Applications

The compound has shown promise in the treatment of several conditions:

  • Cancer : Inhibition of PI3K is associated with reduced tumor growth and improved responses to chemotherapy.
  • Neurodegenerative Diseases : Potential applications in diseases like Alzheimer's and Parkinson's due to its effects on neuronal survival and metabolism.
  • Autoimmune Disorders : The modulation of immune responses through PI3K inhibition may benefit conditions such as rheumatoid arthritis and lupus .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 0.98 µM to 1.28 µM, indicating potent activity .
  • Cell Cycle Arrest :
    • Research indicated that the compound could induce G0/G1 phase arrest in A549 cells, leading to reduced proliferation rates and increased apoptosis. This effect was confirmed through Western blot analysis showing alterations in key signaling proteins involved in cell cycle regulation .
  • In Vivo Efficacy :
    • In animal models, this compound demonstrated significant reductions in tumor size when administered alongside standard chemotherapy agents. The compound's ability to enhance the efficacy of existing treatments highlights its potential as an adjunct therapy in oncology .

Summary Table of Biological Activities

ActivityEffectReference
AntiproliferativeIC50 values ranging from 0.98 µM to 1.28 µM
Induction of ApoptosisIncreased apoptosis in cancer cells
Cell Cycle ArrestG0/G1 phase arrest observed
Enhancement of ChemotherapyReduced tumor size in vivo

Q & A

Q. What are the common synthetic routes for preparing lithium 5-bromo-2-oxo-1H-pyrazine-3-carboxylate?

The synthesis typically involves bromination of pyrazine precursors followed by carboxylation and lithiation. Key steps include:

  • N-Arylation : Using bromopyrazine intermediates (e.g., 2,5-dibromopyrazine) in coupling reactions under Lam and Chan conditions with palladium catalysts .
  • Carboxylation : Introduction of the carboxylate group via hydrolysis of nitrile or ester precursors under basic conditions.
  • Lithiation : Neutralization of the carboxylic acid with lithium hydroxide to form the lithium salt.
    Example: Reaction of 5-bromo-2-oxo-1H-pyrazine-3-carbonitrile with LiOH in aqueous ethanol yields the lithium carboxylate .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and carboxylate (asymmetric/symmetric stretches, ~1550–1610 cm⁻¹ and ~1400–1450 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm) and exchangeable NH protons (δ ~12 ppm, broad) .
    • ¹³C NMR : Peaks for carbonyl carbons (~160–170 ppm) and brominated aromatic carbons (~110–130 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Li]⁺ ion) .

Q. What are typical reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at position 5 and the carboxylate group enable diverse transformations:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ catalyst to introduce aryl groups at the 5-position .
  • Nucleophilic Substitution : Replacement of bromine with amines or thiols under basic conditions .
  • Decarboxylation : Thermal or acidic conditions remove the carboxylate, yielding 5-bromo-2-oxo-1H-pyrazine for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitutions?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the lithium salt, while THF may reduce side reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize decarboxylation, while higher temperatures (80–100°C) accelerate coupling .
  • Additives : Use Cs₂CO₃ as a base to deprotonate NH groups and stabilize intermediates .

Q. What strategies resolve contradictions in spectroscopic data for regiochemical confirmation?

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., confirming bromine at position 5) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and verify regiochemistry .

Q. How are computational methods applied to predict reactivity in cross-coupling reactions?

  • DFT Calculations : Model transition states to predict activation barriers for bromine substitution vs. decarboxylation .
  • Molecular Docking : Simulate interactions with Pd catalysts to design ligands that enhance selectivity .
  • Solvent Modeling : Use COSMO-RS to predict solubility and stability in different solvents .

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